molecular formula C18H21N3O4 B2756431 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1171077-73-8

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2756431
CAS No.: 1171077-73-8
M. Wt: 343.383
InChI Key: UIRLZVUAIUTUEV-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the benzodioxine moiety, followed by their coupling to form the final compound. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and cyclohexyl isocyanate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and benzodioxine moiety can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and benzodioxine-containing molecules. Examples include:

Uniqueness

What sets N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is its unique combination of the oxadiazole ring and benzodioxine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-11-15(24-14-10-6-5-9-13(14)23-11)16(22)19-18-21-20-17(25-18)12-7-3-2-4-8-12/h5-6,9-12,15H,2-4,7-8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRLZVUAIUTUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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